

# Technical Monograph: Spectroscopic Characterization of 2-Methoxyethylamine

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## Compound of Interest

Compound Name: (2-Aminoethyl)  
(methoxy)methylamine  
CAS No.: 132425-29-7  
Cat. No.: B2956453

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CAS: 109-85-3 | Formula: C

H

NO | MW: 75.11 g/mol [1][2]

## Part 1: Executive Summary & Critical Handling

From the Desk of the Senior Application Scientist

2-Methoxyethylamine (2-MEA) is a deceptively simple bifunctional building block used extensively in the synthesis of kinase inhibitors and as a hydrophilic linker in antibody-drug conjugates (ADCs). While its structure is elementary, its spectroscopic characterization is frequently mishandled due to its high reactivity with atmospheric components.

The "Phantom" Signals: A Warning on Purity Before interpreting any spectra, researchers must account for two critical physical properties that introduce artifacts:

- Carbamate Formation: Like many primary amines, 2-MEA avidly absorbs atmospheric CO

to form the carbamate salt (

). This appears in NMR as split methylene signals and a carbonyl carbon peak around 160 ppm, often mistaken for impurities.

- Hygroscopy: The ether oxygen and primary amine make this compound extremely hygroscopic. Wet samples will show broadened amine proton signals (exchange broadening) and a merged water peak in

H NMR.

Operational Directive: All spectroscopic samples must be prepared under an inert atmosphere (N

or Ar) using anhydrous solvents.

## Part 2: Structural Logic & Fragmentation

The spectroscopic signature of 2-MEA is defined by the competition between the electronegative oxygen and the nitrogen lone pair.

### Mass Spectrometry (EI, 70 eV)

The mass spectrum is dominated by

-cleavage. The stability of the resulting iminium ion drives the fragmentation pathway, making the base peak  $m/z$  30, not the molecular ion.

Fragmentation Logic:

- Molecular Ion ( $M^+$ ):  $m/z$  75 (Weak, odd mass indicates odd nitrogen count).

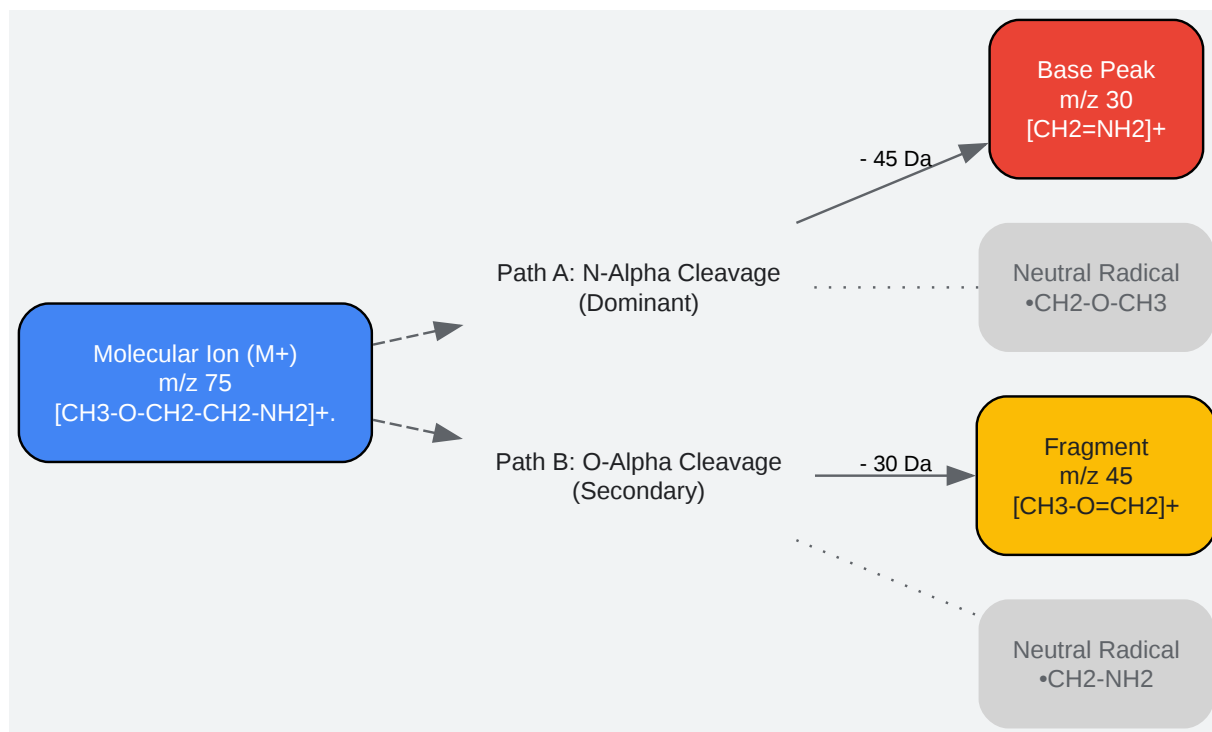
- Base Peak:  $m/z$  30. Cleavage of the C-C bond

to the nitrogen yields the resonance-stabilized iminium ion (

).

- Secondary Fragment:  $m/z$  45. Cleavage

to the oxygen yields the oxonium ion ( ).



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Figure 1: Electron Ionization (EI) fragmentation pathways. Path A prevails due to the superior stability of the nitrogen-stabilized cation.

## Part 3: Nuclear Magnetic Resonance (NMR) Profiling H NMR Data (300 MHz, CDCl )

The spectrum exhibits a classic

spin system for the ethylene backbone, modified by the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Mechanistic Insight
3.42	Triplet (t)	2H	5.2 Hz		Deshielded by Oxygen's high electronegativity.
3.35	Singlet (s)	3H	-		Characteristic methoxy singlet. Sharp and distinct.
2.86	Triplet (t)	2H	5.2 Hz		Upfield relative to O-methylene due to lower electronegativity of N.
1.45	Broad Singlet	2H	-		Exchangeable. Chemical shift varies with concentration and water content.

Expert Note: In D

O, the

signal disappears (H-D exchange), and the HDO peak appears approx. 4.79 ppm. The triplet coupling may collapse or simplify depending on pH.

## C NMR Data (75 MHz, CDCl<sub>3</sub>)

Shift (ppm)	Carbon Environment	Assignment Logic
74.0		Most deshielded aliphatic carbon due to direct oxygen attachment.
58.7		Typical methoxy region.
41.8		Shielded relative to the ether carbons; characteristic of primary amines.

## Part 4: Vibrational Spectroscopy (IR)

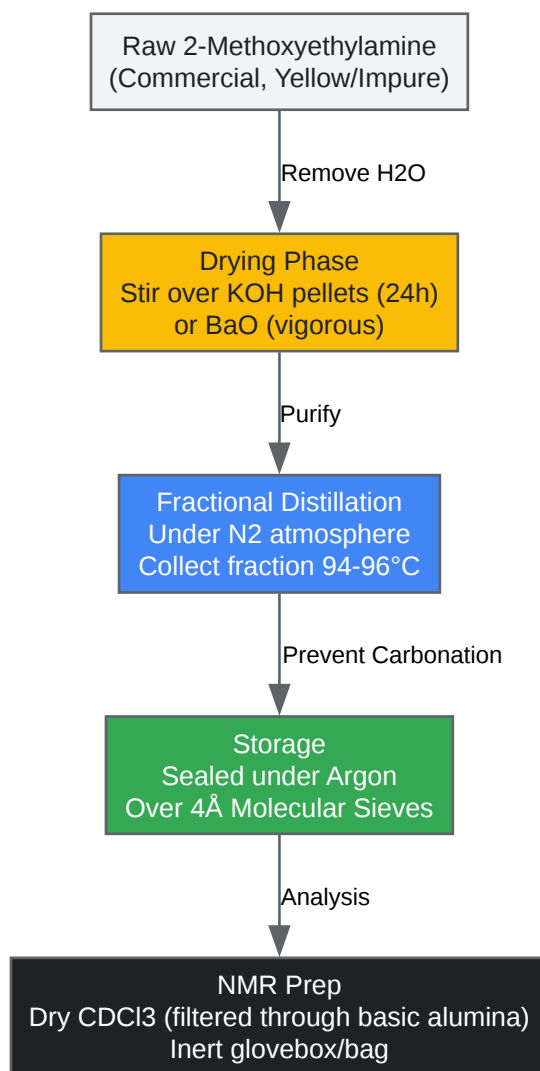
Method: Liquid film (Neat) between NaCl plates.

Wavenumber (cm <sup>-1</sup> )	Mode	Description
3370, 3300	N-H Stretch	Weak/Medium doublet. Characteristic of primary amines (asymmetric/symmetric stretch).
2800 - 3000	C-H Stretch	Mixed aliphatic stretches ( , ).
1590 - 1610	N-H Bend	"Scissoring" vibration of the group.
1115	C-O-C Stretch	Strong band. Diagnostic for the ether linkage.

## Part 5: Experimental Protocol

## Purification &amp; Sample Preparation Workflow

To obtain the spectroscopic data listed above, the commercial reagent (often yellowed due to oxidation) must be purified.



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Figure 2: Purification workflow required to eliminate carbamate and hydrolysis artifacts.

## Step-by-Step Methodology:

- Pre-Drying: Dissolve commercial 2-MEA in equal parts benzene or cyclohexane (optional) and dry over KOH pellets for 24 hours to remove bulk water.

- Distillation: Decant and distill at atmospheric pressure under a nitrogen stream. Discard the first 10% (forerun). Collect the fraction boiling at 95°C.
- Handling: Immediately transfer to a Schlenk tube or sealed vial flushed with Argon.
- NMR Prep: Use CDCl<sub>3</sub>

stored over molecular sieves. Filter the solvent through a small plug of basic alumina if acid traces are suspected (which would protonate the amine and shift peaks).

## References

- National Institute of Standards and Technology (NIST). 2-Methoxyethylamine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2028 (2-Methoxyethylamine).
- Sigma-Aldrich. 2-Methoxyethylamine Product Specification & Safety Data Sheet (SDS).
- PubChem. Compound Summary: 2-Methoxyethylamine (CID 8018). [3] National Library of Medicine.

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## Sources

1. 2-甲氧基乙胺 99% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
  2. 2-Methoxyethylamine for synthesis 109-85-3 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
  3. PubChemLite - 2-methoxyethylamine (C<sub>3</sub>H<sub>9</sub>NO) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
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